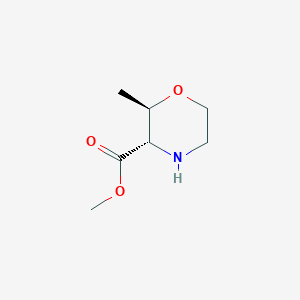
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of an epoxide intermediate, which undergoes ring-opening reactions to form the desired morpholine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester
- (2R,3S)-ethyl-3-phenylglycidate
Uniqueness
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R,3S)-2-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
SAPOPPYMFUJEBS-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)OC |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















